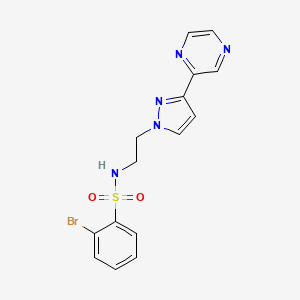

2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN5O2S/c16-12-3-1-2-4-15(12)24(22,23)19-8-10-21-9-5-13(20-21)14-11-17-6-7-18-14/h1-7,9,11,19H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJKATXVDZWFPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole and pyrazine intermediates, which are then coupled with the benzenesulfonamide moiety. The bromination step is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The presence of multiple heteroatoms allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease caused by Leishmania parasites, poses a significant health challenge globally. The search for effective treatments has led researchers to explore compounds like 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide.

1.1. Biological Evaluation

Recent studies have highlighted the antileishmanial properties of related pyrazole derivatives, indicating that modifications to the pyrazole structure can enhance activity against Leishmania infantum and Leishmania amazonensis . For instance, compounds with sulfonamide functionalities have shown promising results in vitro, demonstrating lower cytotoxicity compared to traditional treatments like pentamidine . The specific structure of 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may contribute to its efficacy against these parasites due to favorable interactions with their biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of compounds is crucial for optimizing their pharmacological profiles. The incorporation of the bromine atom and the sulfonamide group in this compound appears to enhance its biological activity.

2.1. Molecular Modeling Studies

Molecular modeling studies suggest that the electronic properties and spatial orientation of the substituents on the pyrazole ring significantly affect the compound's interaction with target proteins in Leishmania species . By analyzing these interactions, researchers can predict modifications that may yield more potent derivatives.

Drug Development Potential

The ongoing exploration of pyrazole-based compounds for their therapeutic potential underscores their importance in drug development. The unique combination of a pyrazole ring with a sulfonamide moiety positions 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide as a candidate for further development.

3.1. Feasibility as a Prototype

The findings from biological evaluations indicate that this compound could serve as a prototype for designing new antileishmanial agents. Its effectiveness against resistant strains of Leishmania makes it an attractive candidate for further investigation .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs from the literature. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties.

Structural and Functional Analysis

Sulfonamide vs. Carboxamide Backbone :

- The target compound’s benzenesulfonamide group distinguishes it from carboxamide-based analogs (e.g., and ). Sulfonamides typically exhibit stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), enhancing their solubility and hydrogen-bonding capacity in biological systems .

Heterocyclic Modifications: The pyrazine ring in the target compound may confer unique π-π interactions compared to pyrimidine () or triazole () analogs. Pyrazine’s nitrogen-rich structure could enhance binding to metal ions or polar enzyme pockets .

In contrast, rigid linkers (e.g., chromenone in ) may restrict rotational freedom but improve selectivity .

Biological Activity

The compound 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a member of the pyrazole family, which has gained attention for its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₄BrN₅O₂S

- Molecular Weight : 442.3 g/mol

- Structure : The compound features a bromine atom, a benzenesulfonamide moiety, and a pyrazole ring, which are critical for its biological interactions.

Synthesis

The synthesis of 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves:

- Bromination : The introduction of the bromine atom to the benzenesulfonamide.

- Condensation Reactions : Formation of the pyrazole ring through reactions with appropriate precursors.

- Purification : Techniques such as chromatography are employed to ensure high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. Key findings include:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF7 | 12.50 |

| NCI-H460 | 42.30 |

| HepG2 | 17.82 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. Mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Interference : It can disrupt signaling pathways that promote tumor growth.

- Induction of Apoptosis : Research indicates that certain derivatives induce programmed cell death in cancer cells.

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have been studied for their anti-inflammatory properties. Compounds similar to 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide have shown potential in reducing inflammation markers in vitro, suggesting a dual therapeutic role .

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

- Study on MCF7 Cells : A recent study evaluated the effects of various pyrazole derivatives on MCF7 cells and found that compounds with similar structures significantly inhibited cell growth and induced apoptosis .

- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to controls, indicating promising therapeutic potential .

- Mechanistic Insights : Research has shown that these compounds can modulate gene expression related to cell cycle regulation and apoptosis, reinforcing their role as potential anticancer agents .

Q & A

Q. 1.1. What are the key challenges in synthesizing 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can they be addressed methodologically?

Answer: The synthesis involves multi-step optimization, particularly in coupling the pyrazine-pyrazole moiety to the benzenesulfonamide backbone. Key challenges include:

- Regioselectivity in pyrazole formation : Use of microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) to direct substitution at the 3-position of pyrazole .

- Bromine incorporation : Electrophilic bromination (e.g., NBS in DMF) requires precise temperature control to avoid over-bromination .

- Sulfonamide linkage : Activation of the sulfonyl chloride intermediate with DMAP before coupling to the ethylamine spacer improves yield .

Q. 1.2. How can the compound’s structural integrity be confirmed post-synthesis?

Answer: A combination of spectroscopic and crystallographic methods is critical:

- X-ray crystallography : Resolve bond lengths/angles (e.g., C–Br: ~1.89 Å; S–N: ~1.63 Å) to confirm regiochemistry .

- NMR/IR : Look for diagnostic peaks:

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer: SAR strategies should focus on:

- Pyrazine/pyrazole modifications : Replace pyrazine with pyrimidine (as in Jak2 inhibitors ) or introduce electron-withdrawing groups (e.g., CF₃) to enhance target binding .

- Sulfonamide substitutions : Compare bromo (current) vs. fluoro or methyl groups to assess steric/electronic effects on solubility and potency .

- In vitro assays : Use kinase inhibition panels (e.g., Jak2/STAT3 pathways ) or COX-2 binding assays (modeled after celecoxib derivatives ) to quantify activity shifts.

Q. 2.2. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Answer: Discrepancies often arise from:

- Conformational flexibility : Perform molecular dynamics simulations (≥100 ns) to account for pyrazole ring puckering or sulfonamide rotation .

- Solvent effects : Compare docking results in explicit solvent models (e.g., TIP3P) vs. vacuum .

- Crystallographic validation : Co-crystallize the compound with its target (e.g., COX-2) to identify unmodeled binding interactions .

Q. 2.3. What methodologies are recommended for assessing metabolic stability in preclinical studies?

Answer:

- In vitro microsomal assays : Use human liver microsomes (HLM) with LC-MS to track degradation; focus on oxidative de-bromination or sulfonamide cleavage .

- Isotope labeling : Introduce ¹⁸O or deuterium at metabolically labile sites (e.g., ethyl spacer) to trace metabolic pathways .

- Prodrug strategies : Modify the pyrazine nitrogen with acetyl groups to delay hepatic clearance .

Q. 2.4. How can crystallographic data explain discrepancies in observed vs. predicted solubility?

Answer:

- Polymorph screening : Use solvent-drop grinding to identify polymorphs with varying lattice energies (e.g., triclinic vs. monoclinic forms) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯π contacts reduce solubility) .

- Co-crystallization with cyclodextrins : Improve aqueous solubility via host-guest complexation .

Data Contradiction Analysis

Q. 3.1. How to interpret conflicting cytotoxicity results across cell lines?

Answer:

- Cell-specific uptake : Measure intracellular concentrations via LC-MS; correlate with efflux pump expression (e.g., P-gp) .

- Off-target profiling : Screen against 100+ kinases to identify non-specific binding .

- Redox activity : Test for ROS generation (e.g., DCFH-DA assay) to rule out apoptosis via oxidative stress .

Experimental Design

Q. 4.1. What controls are essential for in vivo efficacy studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.